4-{[1-(1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE is a complex organic compound that features a unique combination of indazole, pyrrolidine, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the indazole core. Common methods include transition metal-catalyzed reactions, reductive cyclization, and condensation reactions . The indazole core is then functionalized to introduce the pyrrolidine and piperazine moieties through a series of nucleophilic substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole moiety can yield indazole oxides, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit specific kinases or enzymes involved in disease pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Niraparib: An indazole-based compound used as an anticancer drug.
Pazopanib: A tyrosine kinase inhibitor with a similar indazole structure.
Uniqueness
4-[1-(1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBONYL]-N,N-DIMETHYLPIPERAZINE-1-SULFONAMIDE is unique due to its combination of indazole, pyrrolidine, and piperazine moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H24N6O4S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C18H24N6O4S/c1-21(2)29(27,28)23-9-7-22(8-10-23)18(26)13-11-16(25)24(12-13)17-14-5-3-4-6-15(14)19-20-17/h3-6,13H,7-12H2,1-2H3,(H,19,20) |
InChI Key |
NWRABGKUWSJLJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
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